![molecular formula C20H17FN6O2 B2730380 N~5~-(4-ethylbenzyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide CAS No. 1251697-56-9](/img/structure/B2730380.png)
N~5~-(4-ethylbenzyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide
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Description
N~5~-(4-ethylbenzyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide is a useful research compound. Its molecular formula is C20H17FN6O2 and its molecular weight is 392.394. The purity is usually 95%.
BenchChem offers high-quality N~5~-(4-ethylbenzyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~5~-(4-ethylbenzyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-[(4-ethylphenyl)methyl]-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide:
Antimicrobial Agents
This compound has shown potential as an antimicrobial agent. Its structure, which includes a 1,2,4-oxadiazole ring, is known for its antimicrobial properties. Research indicates that it can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antibiotics .
Anticancer Activity
The presence of the 1,2,3-triazole moiety in this compound is significant for its anticancer properties. Studies have demonstrated that triazole derivatives can induce apoptosis in cancer cells. This compound could be explored for its ability to target and kill cancer cells, potentially leading to new cancer therapies .
Anti-inflammatory Applications
The compound’s structure suggests it may have anti-inflammatory properties. The oxadiazole ring system is known to interact with inflammatory pathways, reducing inflammation. This makes it a potential candidate for treating inflammatory diseases such as arthritis .
Antiviral Research
Given the ongoing need for effective antiviral agents, this compound’s unique structure could be valuable. The triazole and oxadiazole rings are both known for their antiviral activities. Research could focus on its efficacy against viruses like influenza or even emerging viral threats .
Neuroprotective Agents
The compound’s ability to cross the blood-brain barrier makes it a candidate for neuroprotective research. Its potential to protect neurons from oxidative stress and apoptosis could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Agricultural Chemicals
In agriculture, this compound could be used as a pesticide or herbicide. Its antimicrobial and antifungal properties can protect crops from various pathogens. Additionally, its potential insecticidal properties could help in pest management .
Photodynamic Therapy
The compound’s structure allows it to be used in photodynamic therapy (PDT). PDT involves using light-activated compounds to kill cancer cells or pathogens. This compound could be developed as a photosensitizer for treating cancers or infections .
Material Science
In material science, this compound could be used in the development of new materials with specific properties. Its unique chemical structure might contribute to the creation of polymers or other materials with enhanced stability, conductivity, or other desirable traits.
These applications highlight the versatility and potential of N-[(4-ethylphenyl)methyl]-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide in various fields of scientific research.
Espitia-Almeida, F., et al. “Photodynamic Antimicrobial Activity of a Novel 5,10,15,20-Tetrakis (4-Ethylphenyl) Porphyrin against Clinically Important Bacteria.” Pharmaceuticals, 2023. Research on triazole derivatives and their anticancer properties. Studies on oxadiazole derivatives and their anti-inflammatory effects. Research on antiviral activities of triazole and oxadiazole compounds. Studies on neuroprotective agents and blood-brain barrier permeability. Applications of antimicrobial and antifungal compounds in agriculture. Photodynamic therapy and the use of photosensitizers. : Material science applications of unique chemical structures.
properties
IUPAC Name |
N-[(4-ethylphenyl)methyl]-3-[1-(4-fluorophenyl)triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6O2/c1-2-13-3-5-14(6-4-13)11-22-19(28)20-23-18(25-29-20)17-12-27(26-24-17)16-9-7-15(21)8-10-16/h3-10,12H,2,11H2,1H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXLFUQJCMRGEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)C2=NC(=NO2)C3=CN(N=N3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~5~-(4-ethylbenzyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide |
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